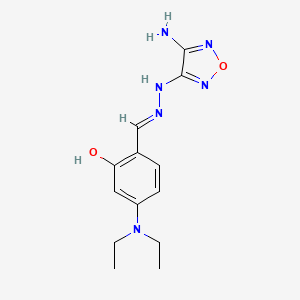![molecular formula C19H20N2O2 B6123662 N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide, also known as CPPC, is a synthetic compound that has gained attention for its potential applications in scientific research. CPPC is a cyclopropane derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further investigation. In
Wirkmechanismus
The mechanism of action of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) production and the activation of antioxidant enzymes. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of inflammation. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is its relatively simple synthesis method, which allows for large-scale production. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is also relatively stable and can be stored for extended periods without degradation. However, one limitation of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide. One potential area of research is the development of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide and its potential applications in scientific research.
Conclusion:
In conclusion, N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is a promising compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to exhibit various biochemical and physiological effects. Further investigation is needed to fully understand the mechanism of action of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide and its potential applications in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide involves the condensation of 4-hydroxybenzaldehyde with 2-phenylcyclopropanecarbohydrazide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting compound is then purified through recrystallization to obtain N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide in a high yield.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has been found to exhibit antitumor, antioxidant, and anti-inflammatory properties, making it a promising compound for the development of new drugs. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(14-8-10-15(22)11-9-14)20-21-19(23)17-12-16(17)13-6-4-3-5-7-13/h3-11,16-17,22H,2,12H2,1H3,(H,21,23)/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTXTQUDHVCGOB-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

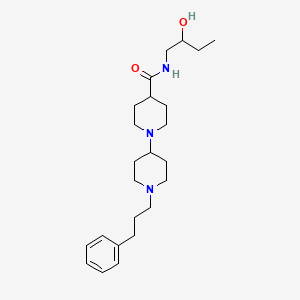
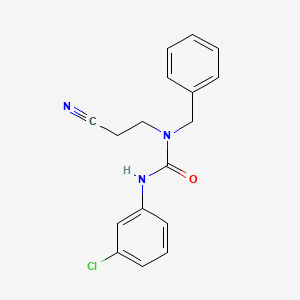
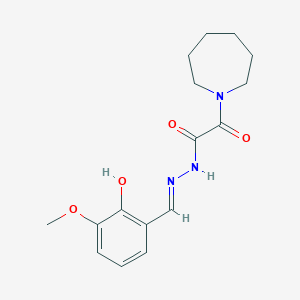
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)

![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)
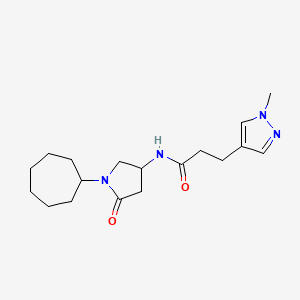
![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)
